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Compound of Interest

Compound Name: 4H-[1,3]dioxino[4,5-b]pyridine

Cat. No.: B117346

For Researchers, Scientists, and Drug Development Professionals

Fused pyridine heterocyclic systems represent a cornerstone in medicinal chemistry, offering a
versatile scaffold for the development of novel therapeutic agents. Their unique structural and
electronic properties have led to their incorporation into a wide array of drugs targeting various
diseases, including cancer, viral infections, and bacterial illnesses. This technical guide
provides a comprehensive overview of three key fused pyridine cores: Imidazo[1,2-a]pyridines,
Pyrrolo[1,2-a]pyridines, and Triazolo[1,5-a]pyrimidines, with a focus on their synthesis,
biological activity, and mechanisms of action.

Imidazo[1,2-a]pyridines: Potent Anticancer Agents

Imidazo[1,2-a]pyridines have emerged as a privileged scaffold in the design of anticancer drugs
due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.

Quantitative Anticancer Activity

The anticancer efficacy of various Imidazo[1,2-a]pyridine derivatives has been demonstrated
across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50)
values for representative compounds are summarized in the table below.
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Compound ID Cancer Cell Line IC50 (pM) Reference
Hep-2 (Laryngeal
12b P _ (Laryng 11 [1][2]
Carcinoma)
HepG2
(Hepatocellular 13 [1][2]
Carcinoma)
MCF-7 (Breast
: 11 [11[2]
Carcinoma)
A375 (Human Skin
11 [1]I2]
Cancer)
Compound 6 A375 (Melanoma) 9.7-44.6 [3]
WM115 (Melanoma) 9.7-44.6 [3]
HeLa (Cervical
9.7 - 44.6 [3]
Cancer)
15d, 17e, 18c, 18h, A375P (Human
< 0.06 [4]

18i

Melanoma)

Experimental Protocols: Synthesis of Imidazo[1,2-
a]pyridine Derivatives

General Procedure for the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines:

A common and efficient method for the synthesis of this class of compounds is the Groebke—

Blackburn—Bienaymé reaction, a one-pot three-component reaction.[5]

Step 1: To a solution of the appropriate 2-aminopyridine (1 mmol) and aldehyde (1 mmol) in

a suitable solvent such as methanol or a mixture of methanol and dichloromethane, a

catalytic amount of an acid catalyst (e.g., Sc(OTf)3) is added.

facilitate the formation of the imine intermediate.

Step 2: The mixture is stirred at room temperature for a specified time (e.g., 45 minutes) to
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e Step 3: Anisocyanide (1 mmol) is then added to the reaction mixture, and stirring is
continued at room temperature for an extended period (e.g., 8 hours).

e Step 4: Upon completion of the reaction, the solvent is removed under reduced pressure,
and the crude product is purified by column chromatography on silica gel to afford the
desired 2,3-disubstituted imidazo[1,2-a]pyridine.

Alternative lodine-Catalyzed Synthesis:

An environmentally friendly approach utilizes iodine as a catalyst for the condensation of 2-
aminopyridines with acetophenones or heteroaryl analogues.[5]

o Step 1: A mixture of the 2-aminopyridine (1 equivalent), the corresponding ketone (1
equivalent), and a catalytic amount of iodine are reacted in a suitable medium.

o Step 2: The reaction can be performed in a micellar medium derived from sodium dodecyl
sulfate (SDS) with gentle heating, or "on-water" at room temperature in the presence of
ammonium chloride.

o Step 3: After the reaction is complete, the product is isolated and purified using standard
techniques.

Signaling Pathway: Inhibition of the PI3BK/Akt/mTOR
Pathway

Several Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the
Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin
(mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and
growth, and its dysregulation is a hallmark of many cancers.[6][7][8] Imidazo[1,2-a]pyridines
can act as dual PI3K/mTOR inhibitors, effectively blocking the signaling cascade at two key
points.[8]
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Figure 1: Imidazo[1,2-a]pyridine inhibition of the PI3K/Akt/mTOR pathway.
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Pyrrolo[1,2-a]pyridines: Promising
Antimycobacterial Agents

Pyrrolo[1,2-a]pyridine and its fused analogues, such as pyrrolo[1,2-aJquinolines, have
demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of
tuberculosis.

Quantitative Antimycobacterial Activity

The antimycobacterial activity of Pyrrolo[1,2-a]quinoline derivatives is typically reported as the
Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound
that inhibits the visible growth of the bacteria.

M. tuberculosis

Compound ID Strain MIC (pg/mL) Reference
4 H37Rv 8 [°]

MDR 16 [9]

af MDR 64 [9]

4k MDR 32 [9]

IPA-6 H37Rv 0.05 [10]

IPA-9 H37Rv 0.4 [10]

IPS-1 H37Rv 0.4 [10]

Experimental Protocols: Synthesis of Pyrrolo[1,2-
a]pyrimidines

Domino Ring-Closure and Retro-Diels-Alder Protocol:

A versatile method for the enantioselective synthesis of pyrrolo[1,2-a]pyrimidines involves a
domino reaction followed by a retro-Diels-Alder reaction.[11]
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e Step 1 (Domino Reaction): A 2-aminonorbornene hydroxamic acid is reacted with an
oxocarboxylic acid in a suitable solvent. The reaction is typically carried out under microwave
irradiation to reduce reaction times.

o Step 2 (Retro-Diels-Alder Reaction): The tetracyclic intermediate formed in the first step is
subjected to a microwave-induced retro-Diels-Alder reaction. This is typically performed in a
high-boiling solvent like 1,2-dichlorobenzene (DCB) at elevated temperatures (e.g., 240-250
°C).

o Step 3 (Purification): The final pyrrolo[1,2-a]pyrimidine product is purified by column
chromatography on silica gel.

Signaling Pathway: Potential Inhibition of InhA

While the exact mechanism of action for many antimycobacterial pyrrolo-fused pyridines is still
under investigation, some studies suggest that they may target the enoyl-acyl carrier protein
reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis Il (FAS-II) system.[12]
[13] Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components
of the mycobacterial cell wall.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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